REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7](=[NH:11])[NH:8][NH:9][CH3:10])=[CH:5][CH:4]=1.C(O[C:18](=O)[CH3:19])(=O)C>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[N:11]=[C:18]([CH3:19])[N:9]([CH3:10])[N:8]=2)=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
4-bromo-N′-methylbenzimidohydrazide hydrochloride
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C(NNC)=N)C=C1
|
Name
|
Sch-1499895
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel
|
Type
|
WASH
|
Details
|
Elution with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NN(C(=N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |